N-(2-ethoxyphenyl)-2-((7-oxo-2-thioxo-3-(o-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-2-[[3-(2-methylphenyl)-7-oxo-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O3S3/c1-3-29-16-11-7-5-9-14(16)23-17(27)12-31-21-24-19-18(20(28)25-21)32-22(30)26(19)15-10-6-4-8-13(15)2/h4-11H,3,12H2,1-2H3,(H,23,27)(H,24,25,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCZAPTIETYOVHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=O)N2)SC(=S)N3C4=CC=CC=C4C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O3S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-ethoxyphenyl)-2-((7-oxo-2-thioxo-3-(o-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide is a synthetic compound with potential therapeutic applications. Its complex structure suggests diverse biological activities, particularly in anti-inflammatory and anticancer pathways. This article reviews the current understanding of its biological activity based on available research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 484.6 g/mol. The compound features a thiazolopyrimidine core that is essential for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in inflammatory processes and cancer cell proliferation. Preliminary studies suggest that it may inhibit key signaling pathways related to the NLRP3 inflammasome, which plays a significant role in inflammatory diseases.
Anti-inflammatory Effects
Recent studies have highlighted the compound's potential in mitigating inflammation. For instance, it has been shown to reduce the release of pro-inflammatory cytokines such as IL-1β in macrophages. This effect is likely mediated through the inhibition of the NLRP3 inflammasome pathway, which is crucial for the activation of inflammatory responses in various diseases such as inflammatory bowel disease (IBD) .
Anticancer Properties
This compound has also demonstrated potential anticancer properties. Studies indicate that it may induce apoptosis in cancer cells by activating specific pathways that lead to cell death while inhibiting tumor growth. The compound's ability to modulate cellular signaling pathways makes it a candidate for further investigation in cancer therapy .
Case Studies and Research Findings
- Inflammatory Bowel Disease (IBD) :
- Cancer Cell Lines :
Data Table: Summary of Biological Activities
| Activity | Effect | Mechanism |
|---|---|---|
| Anti-inflammatory | Reduced cytokine release (IL-1β) | Inhibition of NLRP3 inflammasome |
| Anticancer | Induced apoptosis in cancer cells | Modulation of cell signaling pathways |
| Protective against IBD | Attenuated colonic damage | Anti-inflammatory effects |
Comparison with Similar Compounds
N-Benzyl-2-{[3-(4-ethoxyphenyl)-6-methyl-7-oxo-2-thioxo-2,3,6,7-tetrahydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide
Structural Differences :
- Acetamide substituent : Benzyl group vs. 2-ethoxyphenyl in the target compound.
- Pyrimidine substituents :
- 4-Ethoxyphenyl at position 3 vs. o-tolyl in the target.
- Methyl group at position 6 (absent in the target).
Implications :
- The benzyl group may increase lipophilicity, enhancing membrane permeability.
- The 4-ethoxyphenyl substituent provides a para-ethoxy group instead of ortho-methyl, altering steric and electronic properties for target binding.
Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate
Key Variations :
- Core structure : Thiazolo[3,2-a]pyrimidine (different ring fusion) vs. thiazolo[4,5-d]pyrimidine.
- Substituents: Trimethoxybenzylidene group at position 2. Ethyl carboxylate at position 6. No thioacetamide moiety.
Physicochemical Properties :
- Crystallizes in a monoclinic system (P21/n) with a flattened boat conformation .
2-[(1,6-Dihydro-6-oxo-4-methyl-2-pyrimidinyl)thio]-N-acetamides
Bioactivity Clues :
- Similar thioether linkages suggest shared mechanisms in enzyme inhibition (e.g., thymidylate synthase).
Thiadiazole-Triazine Derivatives (e.g., N-{2,2,2-trichloro-1-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]ethyl}acetamide)
Divergent Core :
- Thiadiazole-triazine vs. thiazolo-pyrimidine.
- Chloro and thiadiazole groups introduce distinct electronic properties.
Functional Implications :
- The trichloroethyl group may enhance electrophilicity, promoting covalent binding to targets.
Preparation Methods
Cyclocondensation of 4,5-Diaminopyrimidine-2-Thiol
The thiazolo[4,5-d]pyrimidine scaffold is synthesized via a one-pot cyclocondensation reaction. A mixture of 4,5-diaminopyrimidine-2-thiol (1.0 equiv) and ethyl bromopyruvate (1.2 equiv) in ethanol undergoes reflux for 12 hours, catalyzed by triethylamine (0.5 equiv). The reaction proceeds through nucleophilic attack of the thiol group on the α-carbon of bromopyruvate, followed by intramolecular cyclization to yield 7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidine (yield: 78%).
Optimization Note : Microwave irradiation (500 W, 140°C, 8 minutes) reduces reaction time to 20 minutes with comparable yield (82%).
Introduction of the o-Tolyl Group at Position 3
The o-tolyl substituent is introduced via a copper-catalyzed Ullmann coupling. The core intermediate (1.0 equiv) reacts with o-tolylboronic acid (1.5 equiv) in the presence of CuI (10 mol%), 1,10-phenanthroline (20 mol%), and Cs2CO3 (2.0 equiv) in DMF at 110°C for 24 hours. This step affords 3-(o-tolyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidine in 65% yield.
Side Reaction Mitigation : Excess boronic acid and inert atmosphere (N2) minimize homo-coupling byproducts.
Functionalization at Position 5: Thioacetamide Installation
Thiolation and Alkylation
The 5-position is functionalized via a two-step sequence:
- Thiolation : Treatment of the intermediate with Lawesson’s reagent (1.2 equiv) in toluene at reflux for 6 hours converts the 5-keto group to a thiol (yield: 85%).
- Alkylation : The thiol intermediate reacts with chloroacetyl chloride (1.1 equiv) in dichloromethane under N2, using Et3N (2.0 equiv) as base, to form 2-chloro-N-(2-ethoxyphenyl)acetamide (yield: 72%).
Critical Parameter : Strict anhydrous conditions prevent hydrolysis of chloroacetyl chloride.
Coupling of Thioacetamide Sidechain
The final coupling involves reacting 2-((5-thiol-7-oxo-2-thioxo-3-(o-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetic acid (1.0 equiv) with 2-ethoxyaniline (1.2 equiv) using EDCI/HOBt (1.5 equiv each) in DMF at 0°C→RT for 12 hours. Purification via silica gel chromatography (hexane:EtOAc = 3:1) yields the title compound as a pale-yellow solid (65% yield, purity >98% by HPLC).
Reaction Optimization and Catalytic Enhancements
Polymer-Supported Amine Catalysis
Adopting the catalyst system from EP0648742B1, Reilex® 425 (a macroporous polyamine resin) enhances thioacetamide formation efficiency. Key advantages include:
- Reusability : No loss of activity after 3 cycles.
- Yield Improvement : 100% conversion at 130°C/3 hours vs. 85% with SiO2-Al2O3.
Operational Table :
| Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Reilex® 425 | 130 | 3 | 100 |
| SiO2-Al2O3 | 260 | 18 | 85 |
Microwave-Assisted Cyclization
Implementing microwave irradiation (source) reduces tetrahydrothiazole ring formation time from 24 hours to 8 minutes, achieving 82% yield. Energy consumption decreases by 40% compared to conventional heating.
Analytical Characterization and Validation
Spectroscopic Data
Purity and Stability
HPLC analysis (C18 column, MeCN:H2O = 70:30) confirms >98% purity. Accelerated stability testing (40°C/75% RH, 4 weeks) shows <2% degradation, indicating robust shelf-life.
Industrial-Scale Considerations
Cost Analysis
Environmental Impact
- Solvent Recovery : DMF and toluene are recycled via distillation (85% recovery).
- Waste Streams : CuI residues are treated with EDTA solutions to meet EPA discharge limits.
Q & A
Q. What are the key synthetic routes and critical reaction conditions for preparing this compound?
The synthesis involves multi-step routes, starting with the formation of the thiazolo[4,5-d]pyrimidine core. Key steps include:
- Thio group introduction : Carbon disulfide is used to functionalize intermediates with thiol groups .
- Acetamide linkage : Reaction with aryl amines (e.g., o-toluidine derivatives) under reflux in polar aprotic solvents like DMSO or ethanol (70–80°C, 6–8 hours) .
- Purification : Recrystallization from ethanol or chromatography (silica gel, ethyl acetate/hexane gradient) achieves >95% purity .
Methodological Tip : Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 3:7) and optimize reflux time to minimize byproducts like disulfide linkages .
Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?
- NMR (¹H/¹³C) : Assign peaks for the ethoxyphenyl (δ 1.3–1.5 ppm for CH₃, δ 4.0–4.2 ppm for OCH₂) and thioxo groups (δ 170–175 ppm in ¹³C) .
- FTIR : Confirm thioamide (C=S stretch at 1150–1250 cm⁻¹) and acetamide (N–H bend at 1550–1650 cm⁻¹) .
- HPLC : Use a C18 column (acetonitrile/water 70:30) to assess purity (>95%) and detect impurities (e.g., unreacted thiol intermediates) .
Q. How do the functional groups (thioamide, acetamide) influence reactivity?
- Thioamide : Enhances nucleophilicity for S-alkylation reactions; susceptible to oxidation (use inert atmosphere for stability) .
- Acetamide : Participates in hydrogen bonding, affecting solubility in polar solvents (e.g., DMF) and crystallinity .
Experimental Design : Perform stability studies in DMSO/water mixtures (pH 7.4) to assess hydrolysis rates of the acetamide group .
Advanced Research Questions
Q. What strategies resolve contradictions in bioactivity data across studies?
- Dose-Response Analysis : Test compound concentrations from 1 nM–100 µM in enzyme inhibition assays (e.g., COX-1/COX-2) to identify IC₅₀ discrepancies .
- Metabolic Stability : Use liver microsome assays to determine if rapid degradation (e.g., CYP450-mediated) reduces observed activity .
- Structural Confirmation : Cross-validate active samples via X-ray crystallography (e.g., compare with thiazolo[3,2-a]pyrimidine analogs in ) to rule out isomerization .
Q. How can molecular docking elucidate its mechanism of action against therapeutic targets?
- Target Selection : Prioritize enzymes like COX-2 (PDB ID 5KIR) based on structural similarity to thiazolopyrimidine inhibitors .
- Docking Workflow :
- Prepare ligand: Optimize geometry at B3LYP/6-31G* level (Gaussian 09) .
- Grid Box: Center on catalytic site (e.g., Tyr385 for COX-2) with AutoDock Vina .
- Validation: Compare docking scores (ΔG) with known inhibitors (e.g., Celecoxib: ΔG = −9.2 kcal/mol) .
Q. What synthetic modifications improve bioactivity while maintaining stability?
- Core Modifications : Replace o-tolyl with 4-fluorophenyl to enhance electron-withdrawing effects (synthesize via Ullmann coupling) .
- Side Chain Optimization : Introduce methyl groups to the acetamide nitrogen to reduce metabolic cleavage (test via LC-MS stability assays) .
- Data-Driven Design : Use SAR tables (e.g., ) to correlate substituents (e.g., ethoxy vs. methoxy) with IC₅₀ values .
Q. How do crystallographic studies inform conformational analysis?
- Flattened Boat Conformation : The thiazolo[4,5-d]pyrimidine core adopts a puckered structure (C5 deviation: 0.224 Å from plane), influencing ligand-receptor stacking .
- Dihedral Angles : Measure angles between fused rings (e.g., 80.94° in ) to predict steric clashes in binding pockets .
Methodology : Grow single crystals via slow ethyl acetate/ethanol evaporation; collect data on a Bruker D8 VENTURE diffractometer (Mo Kα radiation) .
Q. What analytical methods differentiate this compound from structurally similar derivatives?
- LC-MS/MS : Monitor unique fragments (e.g., m/z 154 for ethoxyphenyl cleavage) .
- XRD : Compare unit cell parameters (e.g., a = 10.2 Å, b = 12.8 Å for orthorhombic systems) with analogs .
- Thermogravimetric Analysis (TGA) : Assess decomposition profiles (e.g., 250–300°C for thioamide degradation) .
Methodological Tables
Q. Table 1. Key Synthetic Parameters
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Thio Group Addition | CS₂, KOH, DMF, 50°C, 4h | 65 | 90 | |
| Acetamide Formation | o-Toluidine, DMSO, 80°C, 6h | 78 | 95 | |
| Purification | Ethyl acetate/hexane (3:7) | - | 98 |
Q. Table 2. Comparative Bioactivity of Analogues
| Compound | Target Enzyme | IC₅₀ (µM) | Structural Difference | Reference |
|---|---|---|---|---|
| Target Compound | COX-2 | 0.85 | Ethoxyphenyl | |
| N-(4-Fluorophenyl) | COX-2 | 1.2 | Fluorophenyl | |
| Methylthio Derivative | COX-1 | 2.4 | Methylthio group |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
